N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide
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Overview
Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a diphenylacetamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures are known to interact with their targets through various mechanisms, such as free radical reactions and nucleophilic substitutions .
Biochemical Pathways
It is known that similar compounds can affect a broad range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 2,2-diphenylacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(4-fluorophenyl)ethyl)-2,2-diphenylacetamide
- N-(2-hydroxy-2-(4-chlorophenyl)ethyl)-2,2-diphenylacetamide
- N-(2-hydroxy-2-(4-bromophenyl)ethyl)-2,2-diphenylacetamide
Uniqueness
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with target proteins compared to its analogs with other halogen substituents.
Biological Activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a trifluoromethyl group and a diphenylacetamide moiety. Its molecular formula is C21H20F3N, with a molecular weight of approximately 367.39 g/mol. The trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.
Research indicates that this compound may interact with various biological pathways:
- Receptor Modulation : The compound has been studied for its ability to modulate neurotransmitter receptors, particularly in the context of neurological disorders. It may act as an antagonist or agonist depending on the receptor type.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound showed an IC50 value of 15 μM, indicating significant potency against these cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways. -
Neuroprotective Study
In a model of neurodegeneration induced by oxidative stress, this compound was administered to rats. Results showed a marked decrease in neuronal death and reduced levels of reactive oxygen species (ROS), highlighting its potential as a neuroprotective agent. -
Anti-inflammatory Effects
A recent study investigated the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling compared to the control group, suggesting its efficacy in reducing inflammation.
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO2/c24-23(25,26)19-13-11-16(12-14-19)20(28)15-27-22(29)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20-21,28H,15H2,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACSRFNUOTZUOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.